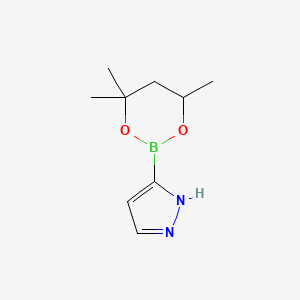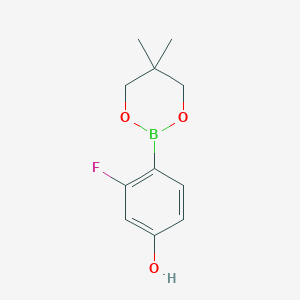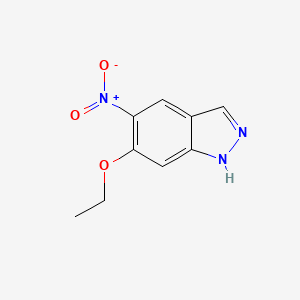
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is an organic compound with an interesting range of properties, making it a popular choice for many scientific research applications. This compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been widely used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, dyes, and polymers. It has also been used in the synthesis of other boron-containing compounds, such as boronic acids and boronate esters. In addition, this compound has been used in the synthesis of metal-organic frameworks, which are used in a variety of applications, such as gas storage and catalysis.
作用機序
The mechanism of action of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is not fully understood. However, it is believed that the compound binds to certain enzymes, such as enzymes involved in DNA replication, and inhibits their activity. This inhibition of enzyme activity leads to the inhibition of certain cellular processes, such as cell growth and replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole have been studied extensively. In laboratory studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells, prostate cancer cells, and lung cancer cells. In addition, this compound has been found to inhibit the growth of other types of cells, such as bone marrow cells and endothelial cells. Furthermore, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The use of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole in laboratory experiments has several advantages. This compound is relatively easy to obtain and is stable in a variety of solvents. In addition, this compound can be used in a wide range of experiments, from organic synthesis to biological assays. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in certain types of experiments.
将来の方向性
The potential applications of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole are vast and varied. This compound could be used in the development of new drugs, as it has been found to have anti-cancer and anti-inflammatory properties. In addition, this compound could be used in the development of new materials, such as metal-organic frameworks and polymers. Furthermore, this compound could be used in the development of new catalysts and sensors. Finally, this compound could be used in the development of new biotechnological processes, such as gene editing and gene therapy.
合成法
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can be synthesized from two different precursors, 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl bromide and 1-pyrazole-carboxylic acid. The reaction of the two precursors yields the desired compound in a single step. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as methanol or ethanol. The reaction is typically carried out at a temperature of 50 to 60°C, and the desired product is obtained in high yields.
特性
IUPAC Name |
5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-7-6-9(2,3)14-10(13-7)8-4-5-11-12-8/h4-5,7H,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDAWLDZHCJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)







